molecular formula C7H9F5O3 B12084149 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

Katalognummer: B12084149
Molekulargewicht: 236.14 g/mol
InChI-Schlüssel: BDFJINYPDFTCMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate: is a fluorinated organic compound with the molecular formula C7H9F5O3. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,3-tetrafluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products:

    Substitution Products: Depending on the substituent introduced.

    Hydrolysis Products: 3-fluoropropanol and 2,2,3,3-tetrafluoropropanol.

    Transesterification Products: Various carbonate esters.

Wissenschaftliche Forschungsanwendungen

3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing their stability and activity. Additionally, the carbonate group can undergo hydrolysis, releasing the active fluorinated alcohols that can interact with specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of a fluorinated propyl group and a carbonate ester, providing a balance of stability and reactivity that is valuable in various applications .

Eigenschaften

Molekularformel

C7H9F5O3

Molekulargewicht

236.14 g/mol

IUPAC-Name

3-fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C7H9F5O3/c8-2-1-3-14-6(13)15-4-7(11,12)5(9)10/h5H,1-4H2

InChI-Schlüssel

BDFJINYPDFTCMJ-UHFFFAOYSA-N

Kanonische SMILES

C(COC(=O)OCC(C(F)F)(F)F)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.